![molecular formula C11H14N2O B1213473 2-Butyl-1,2-dihydro-3H-indazol-3-one CAS No. 89438-55-1](/img/structure/B1213473.png)
2-Butyl-1,2-dihydro-3H-indazol-3-one
Overview
Description
“2-Butyl-1,2-dihydro-3H-indazol-3-one” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 2-butyl-1H-indazol-3-one .
Synthesis Analysis
The synthesis of 1,2-dihydro-3H-indazol-3-ones, such as “2-Butyl-1,2-dihydro-3H-indazol-3-one”, can be achieved through a photochemical process . This process involves the use of o-nitrosobenzaldehyde, a reactive intermediate useful in the synthesis of nitrogen heterocycles . This intermediate is photochemically generated in situ from o-nitrobenzyl alcohols in a mild, efficient manner . The reaction takes place in an aqueous solvent at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Butyl-1,2-dihydro-3H-indazol-3-one” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is InChI=1S/C11H14N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12-13/h4-7,12H,2-3,8H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Butyl-1,2-dihydro-3H-indazol-3-one” include a molecular weight of 190.24 g/mol , a XLogP3-AA value of 2.6 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , a rotatable bond count of 3 , an exact mass of 190.110613074 g/mol , a monoisotopic mass of 190.110613074 g/mol , a topological polar surface area of 32.3 Ų , a heavy atom count of 14 , and a formal charge of 0 .
Scientific Research Applications
Photochemical Preparation
The compound has been used in the photochemical preparation of 1,2-Dihydro-3H-indazol-3-ones in aqueous solvent at room temperature . This method offers several advantages over reported methods and is considered mild and efficient .
Synthesis of Nitrogen Heterocycles
“2-Butyl-1,2-dihydro-3H-indazol-3-one” is a reactive intermediate useful in the synthesis of nitrogen heterocycles . The intermediate was photochemically generated in situ from o-nitrobenzyl alcohols .
Medicinal Chemistry
Indazole, the core structure of “2-Butyl-1,2-dihydro-3H-indazol-3-one”, is a medicinally important heterocyclic moiety . It has been associated with various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Anti-inflammatory Agents
Indazoles, including “2-Butyl-1,2-dihydro-3H-indazol-3-one”, have been studied for their potential as anti-inflammatory agents . Some derivatives have shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Agents
Some N-phenyl-1H-indazole-1-carboxamides, which could potentially include “2-Butyl-1,2-dihydro-3H-indazol-3-one”, have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
Antimicrobial Agents
Indazoles, including “2-Butyl-1,2-dihydro-3H-indazol-3-one”, have been studied for their potential as antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
2-butyl-1H-indazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12-13/h4-7,12H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPAKOUDBFTPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237709 | |
Record name | 2-Butyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,2-dihydro-3H-indazol-3-one | |
CAS RN |
89438-55-1 | |
Record name | 2-Butyl-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89438-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1,2-dihydro-3H-indazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089438551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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